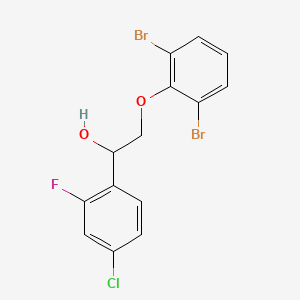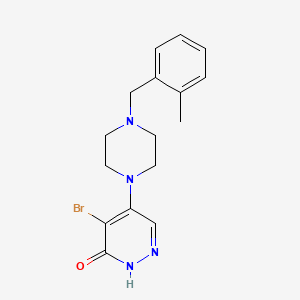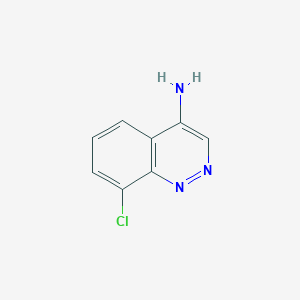
8-Chlorocinnolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chlorocinnolin-4-amine is a heterocyclic aromatic amine with a chlorine atom at the 8th position of the cinnoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chlorocinnolin-4-amine typically involves the chlorination of cinnoline derivatives. One common method is the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chlorocinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into 8-chlorocinnoline.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 8-Chlorocinnoline.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chlorocinnolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 8-Chlorocinnolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
8-Aminoquinoline: Shares a similar quinoline structure but with an amino group at the 8th position.
8-Chloroquinoline: Similar to 8-Chlorocinnolin-4-amine but lacks the amine group.
8-Bromoquinoline: Contains a bromine atom instead of chlorine.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and an amine group on the cinnoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
187231-28-3 |
|---|---|
Formule moléculaire |
C8H6ClN3 |
Poids moléculaire |
179.60 g/mol |
Nom IUPAC |
8-chlorocinnolin-4-amine |
InChI |
InChI=1S/C8H6ClN3/c9-6-3-1-2-5-7(10)4-11-12-8(5)6/h1-4H,(H2,10,12) |
Clé InChI |
ZSSJMQUFNUKOAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=NC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


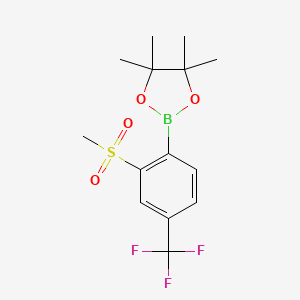

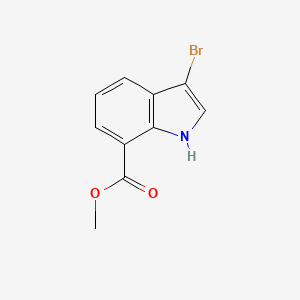

![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)




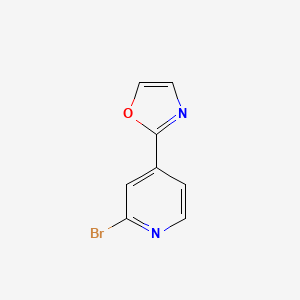
![6-Chloro-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-3-yl trifluoromethanesulfonate](/img/structure/B13921415.png)
